GW9508
Vue d'ensemble
Description
GW9508 est un agoniste puissant et sélectif des récepteurs d'acides gras libres GPR40 et GPR120. Il a été largement étudié pour son rôle dans la régulation du métabolisme intracellulaire, en particulier dans le contexte de la sécrétion d'insuline stimulée par le glucose et de la régénération osseuse .
Applications De Recherche Scientifique
GW9508 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of free fatty acid receptors in various biochemical pathways.
Biology: Investigated for its effects on intracellular metabolism and cell differentiation.
Medicine: Studied for its potential therapeutic applications in diabetes, bone regeneration, and neuroinflammation
Industry: Utilized in the development of bioactive scaffolds for tissue engineering and regenerative medicine.
Mécanisme D'action
Target of Action
GW9508 is a potent agonist of the free fatty acid receptors GPR40 and GPR120 . These receptors are abundantly expressed on insulin-expressing beta cells and play a vital role in mediating anti-inflammatory and insulin-sensitizing effects .
Mode of Action
This compound interacts with its targets, GPR40 and GPR120, to potentiate glucose-stimulated insulin secretion through the activation of protein kinase C (PKC) α and ε in INS-1 cells . It also reverses palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the Akt/GSK-3 pathway to increase glycogen levels in HepG2 cells . It also promotes ox-LDL-induced transcriptional factor NF-E2-related factor 2 (NRF2) translocation into the nucleus . Furthermore, it regulates high-glucose- or palmitate-induced fetuin-A expression to increase insulin sensitivity through a GPR40/PLC/PKC pathway in HepG2 cells .
Pharmacokinetics
This compound shows low clearance, moderate half-life, and ideal bioavailability (54.88%) . It is metabolized in the body through hydroxylation and glucuronidation, with acylglucuronide conjugate (M6) being the most abundant metabolite .
Result of Action
The activation of GPR40 and GPR120 by this compound leads to an increase in insulin secretion in isolated islets . It also decreases the hepatic expression of fetuin-A in high-fat diet-induced (HFD) mice significantly . Moreover, it has been found to have anti-inflammatory and anti-atherosclerotic activities .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, long-term treatment with low doses of this compound in high-fat diet-induced (HFD) diabetic mice decreased blood glucose with decreased plasma insulin significantly and improved glucose intolerance and insulin resistance . .
Analyse Biochimique
Biochemical Properties
GW9508 interacts with several biomolecules, primarily the G-protein-coupled receptor 40 (GPR40). It acts as an agonist for GPR40, triggering a cascade of biochemical reactions that lead to various physiological effects . This compound has shown to have more than 500-fold selectivity for GPR40 over other receptors like GPR41 and GPR43 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells . In addition, this compound has been found to reduce energy efficiency and the expression of inflammatory genes in the hypothalamus .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GPR40, which leads to a series of intracellular events. It has been shown to stimulate the Akt/GSK-3 pathway, which increases glycogen levels in HepG2 cells . Furthermore, this compound has been found to reverse palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic activation of GPR40 by this compound in high-fat diet-induced diabetic mice resulted in significant decreases in blood glucose levels and improvements in glucose intolerance and insulin resistance over time .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, intrathecal injection of this compound in mice showed a dose-dependent reduction in mechanical allodynia in certain pain models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to promote stem cell differentiation and bone formation through multiple intracellular metabolism pathways, including purine and pyrimidine metabolism, amino acid metabolism, glutathione metabolism, and taurine and hypotaurine metabolism .
Transport and Distribution
It is known that this compound is a small molecule that can easily diffuse across cell membranes and reach its target, the GPR40 receptor .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane where it binds to the GPR40 receptor. This receptor is a transmembrane protein, and the binding of this compound to it triggers intracellular signaling pathways .
Méthodes De Préparation
GW9508 peut être synthétisé par une série de réactions chimiques impliquant le couplage de la 3-phénoxybenzylamine avec l'acide 4-bromophénylpropionique, suivi de modifications supplémentaires pour introduire les groupes fonctionnels désirés. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le couplage et les réactions suivantes . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit .
Analyse Des Réactions Chimiques
GW9508 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur this compound.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques de this compound.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Investigated for its effects on intracellular metabolism and cell differentiation.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le diabète, la régénération osseuse et la neuroinflammation
Industrie : Utilisé dans le développement d'échafaudages bioactifs pour l'ingénierie tissulaire et la médecine régénérative.
Mécanisme d'Action
This compound exerce ses effets en se liant et en activant les récepteurs d'acides gras libres GPR40 et GPR120. Cette activation conduit à la modulation des voies de signalisation intracellulaires, y compris l'activation de la protéine kinase C et la phosphorylation de diverses cibles en aval . Ces voies jouent un rôle crucial dans la régulation de la sécrétion d'insuline stimulée par le glucose, de l'ostéogenèse et de la neuroinflammation .
Comparaison Avec Des Composés Similaires
GW9508 est unique par sa forte sélectivité pour GPR40 et GPR120 par rapport à d'autres composés similaires. Certains composés similaires comprennent :
AMG 837 : Un autre agoniste de GPR40 avec des effets similaires sur la sécrétion d'insuline.
TAK-875 : Un agoniste de GPR40 étudié pour son potentiel dans le traitement du diabète de type 2.
TUG-891 : Un agoniste de GPR120 avec des propriétés anti-inflammatoires.
This compound se distingue par son activité agoniste double sur GPR40 et GPR120, ce qui en fait un outil polyvalent pour étudier les rôles de ces récepteurs dans divers processus physiologiques .
Propriétés
IUPAC Name |
3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGENZVKCTGIDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237088 | |
Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885101-89-3 | |
Record name | GW-9508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-9508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.